4-Thien-2-ylpiperidin-4-ol
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Overview
Description
4-Thien-2-ylpiperidin-4-ol is a chemical compound with the molecular formula C9H13NOS and a molecular weight of 183.27 g/mol . It is a piperidine derivative that features a thiophene ring attached to the piperidine moiety. This compound has garnered attention in scientific research due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
The primary target of 4-Thien-2-ylpiperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound, like other CCR5 antagonists, contains one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .
Biochemical Pathways
By blocking the CCR5 receptor, this compound prevents macrophage-tropic (R5) HIV-1 strains from infecting cells . This affects the HIV-1 entry pathway, disrupting the virus’s ability to infect new cells and spread throughout the body .
Pharmacokinetics
The compound’s molecular weight (18327) and predicted physical properties such as melting point (10622° C) and boiling point (32874° C at 760 mmHg) may influence its bioavailability .
Result of Action
The result of this compound’s action is the prevention of HIV-1 infection. By blocking this receptor, this compound can potentially slow the progression of HIV-1 infection .
Biochemical Analysis
Biochemical Properties
It is known that piperidin-4-ol derivatives, which include 4-Thien-2-ylpiperidin-4-ol, have been evaluated for potential treatment of HIV . These compounds interact with the chemokine receptor CCR5, an essential co-receptor in the process of HIV-1 entry .
Cellular Effects
Related piperidin-4-ol derivatives have been shown to have antagonistic activities on the CCR5 receptor
Molecular Mechanism
It is known that piperidin-4-ol derivatives, including this compound, can activate the CCR5 receptor when they bind outside the active site . This interaction is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Metabolic Pathways
It is known that piperidin-4-ol derivatives, including this compound, interact with the CCR5 receptor, which is involved in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thien-2-ylpiperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidines and related compounds.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Thien-2-ylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted piperidines and thiophene derivatives, which can have different functional groups attached, enhancing their chemical and biological properties .
Scientific Research Applications
4-Thien-2-ylpiperidin-4-ol has a wide range of scientific research applications:
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic amine widely used in drug synthesis.
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Uniqueness: 4-Thien-2-ylpiperidin-4-ol is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and enhances its potential for various applications .
Properties
IUPAC Name |
4-thiophen-2-ylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c11-9(3-5-10-6-4-9)8-2-1-7-12-8/h1-2,7,10-11H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSHXPGDGVBPHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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